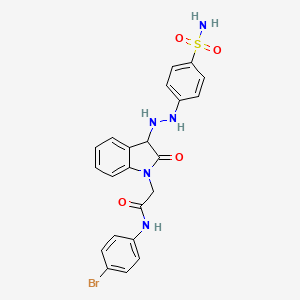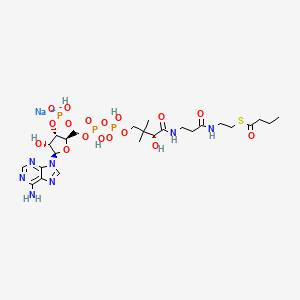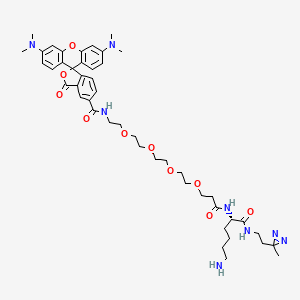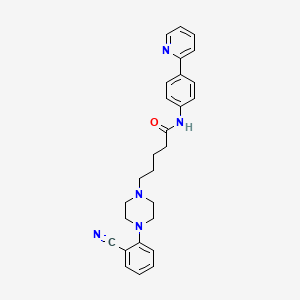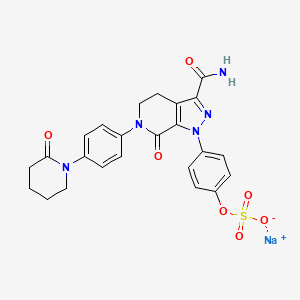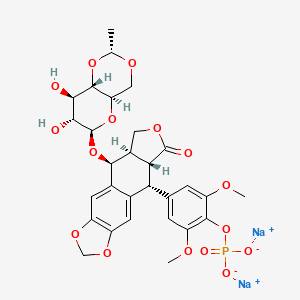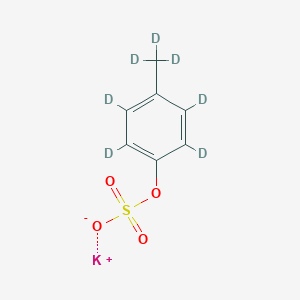
p-Cresol sulfate-d7 potassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Cresol sulfate-d7 potassium: is a deuterium-labeled form of p-Cresyl sulfate potassium. It is a sulfate conjugate of the uremic toxin p-Cresol, which is formed by bacterial fermentation of proteins in the large intestine. This compound is primarily used in scientific research to study metabolic pathways and the pharmacokinetics of drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of p-Cresol sulfate-d7 potassium involves the deuteration of p-Cresyl sulfate potassium. This process typically includes the incorporation of stable heavy isotopes of hydrogen (deuterium) into the molecule. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure .
Industrial Production Methods: : Industrial production of this compound is carried out in specialized facilities equipped to handle stable isotopes. The production process involves multiple steps, including the synthesis of the deuterated precursor, its purification, and subsequent sulfation to obtain the final product. The compound is then formulated and stored under specific conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: : p-Cresol sulfate-d7 potassium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of p-Hydroxybenzoic acid, while reduction can yield p-Cresol .
Applications De Recherche Scientifique
Chemistry: : In chemistry, p-Cresol sulfate-d7 potassium is used as a stable isotope-labeled compound to study metabolic pathways and reaction mechanisms. It serves as a tracer in various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology and Medicine: : In biological and medical research, this compound is used to investigate the role of uremic toxins in chronic kidney disease and other health conditions. It helps in understanding the metabolic processes and the impact of these toxins on cellular functions .
Industry: : In the industrial sector, this compound is used as a standard for environmental pollutant detection. It is employed in the analysis of air, water, soil, sediment, and food samples to monitor and control pollution levels.
Mécanisme D'action
The mechanism of action of p-Cresol sulfate-d7 potassium involves its interaction with various molecular targets and pathways. In the human body, p-Cresol is bio-transformed by sulfotransferase into p-Cresyl sulfate. This compound is primarily bound to albumin and excreted through the kidneys via tubular secretion by an organic anion transport system. The accumulation of p-Cresyl sulfate in the body is associated with various health conditions, including chronic kidney disease and cardiovascular diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
- p-Cresyl sulfate potassium
- Indoxyl sulfate
- p-Hydroxybenzoic acid
Comparison: : p-Cresol sulfate-d7 potassium is unique due to its deuterium labeling, which makes it an ideal tracer for studying metabolic pathways and pharmacokinetics. Compared to similar compounds like indoxyl sulfate, this compound provides more precise data in analytical studies due to its stable isotope labeling .
Propriétés
Formule moléculaire |
C7H7KO4S |
|---|---|
Poids moléculaire |
233.34 g/mol |
Nom IUPAC |
potassium;[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl] sulfate |
InChI |
InChI=1S/C7H8O4S.K/c1-6-2-4-7(5-3-6)11-12(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1/i1D3,2D,3D,4D,5D; |
Clé InChI |
HTSFIPMTBJHYFQ-ANHTTWOXSA-M |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])OS(=O)(=O)[O-])[2H].[K+] |
SMILES canonique |
CC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate](/img/structure/B12424471.png)
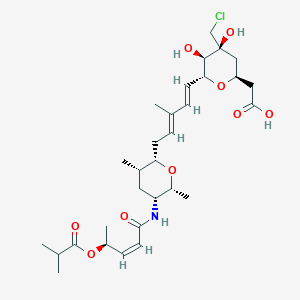
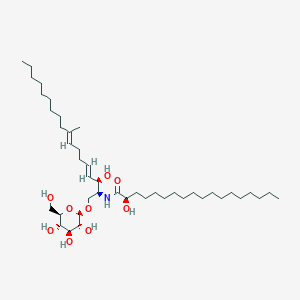
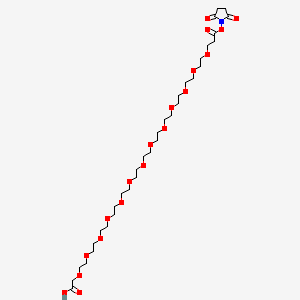
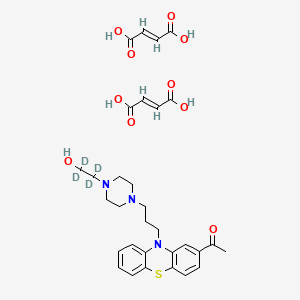
![4-({(2E,6R)-6-[(3,6-dideoxy-alpha-L-arabino-hexopyranosyl)oxy]hept-2-enoyl}amino)benzoic acid](/img/structure/B12424479.png)
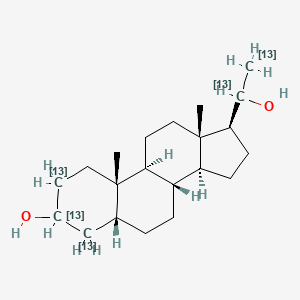
![[(10R,11S,12R,13R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[(10S,11S,12R,13S,15R)-3,4,5,12,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B12424492.png)
